molecular formula C15H9N5 B3037509 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile CAS No. 478081-23-1

2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile

Cat. No. B3037509
M. Wt: 259.27 g/mol
InChI Key: OFIRAVQWBARVDY-UHFFFAOYSA-N
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Description

The compound "2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility. The compound is a part of a broader class of compounds that have been synthesized and studied for various applications, including as corrosion inhibitors and in the development of novel materials .

Synthesis Analysis

The synthesis of related 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been achieved through one-pot multicomponent condensation reactions. These reactions involve different aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions, which is an environmentally friendly approach. This method has been successful in producing a wide range of novel derivatives with high yields and a broad substrate of functional groups .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as 1H NMR, MS, and X-ray single crystal diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the chemical behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be quite complex. For instance, the reaction of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has been shown to proceed with high regioselectivity, leading to the formation of substituted pyran iodides. This indicates that the pyridine ring can participate in various cyclization reactions, which can be exploited for the synthesis of diverse heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating substituents can significantly affect the compound's polarity, solubility, and thermal stability. Some polyimides derived from pyridine-containing monomers have shown exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen. These materials also exhibit a range of glass-transition temperatures, indicating their potential for use in high-performance applications .

Scientific Research Applications

High-Performance Polymers

  • The synthesis of pyridine-containing aromatic diamine monomers, which are structurally similar to the compound , has been explored. These monomers have been utilized to develop high-performance polymers with notable thermal, mechanical, and optical properties. Such polymers exhibit potential applications in areas requiring materials with high transparency and stability, such as in advanced optical and electronic devices (Guan et al., 2015).

Corrosion Inhibition

  • Pyridine derivatives, closely related to the mentioned compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments. This research highlights the potential of such compounds in developing new corrosion inhibitors for industrial applications (Ansari et al., 2015).

Molecular Structure Analysis

  • Research on compounds structurally akin to 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile has provided insights into their molecular and crystal structures. These studies contribute to a deeper understanding of the structural features that influence the properties and reactivities of such compounds, which is crucial for their potential applications in chemical synthesis and material science (Trilleras et al., 2009).

Synthetic Chemistry

  • The compound and its derivatives have been a focus in synthetic chemistry for the development of new chemical entities. These efforts have led to the creation of a variety of compounds with potential applications in drug discovery, materials science, and as intermediates in organic synthesis (Teague, 2008).

Future Directions

The future directions for “2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile” could involve further exploration of its biological activities . Given its structural similarity to 2-aminopyrimidines, which have been reported to have multiple biological activities , it could be a potential candidate for further pharmacological studies.

properties

IUPAC Name

2-amino-6-(4-methylphenyl)pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c1-9-2-4-10(5-3-9)14-12(7-17)11(6-16)13(8-18)15(19)20-14/h2-5H,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIRAVQWBARVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199088
Record name 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile

CAS RN

478081-23-1
Record name 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
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2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
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